molecular formula C11H13NO B1617097 2-Pyrrolidinone, 1-(2-methylphenyl)- CAS No. 24059-71-0

2-Pyrrolidinone, 1-(2-methylphenyl)-

Cat. No. B1617097
CAS RN: 24059-71-0
M. Wt: 175.23 g/mol
InChI Key: YZKUWLKFKUUHJP-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(2-methylphenyl)- (2-Pyrrolidinone) is a cyclic organic compound that is widely used in various scientific research applications. It is a colorless liquid with an odor similar to that of ammonia. 2-Pyrrolidinone is a versatile compound that is used in the synthesis of a variety of organic compounds. It is also used as a starting material for the production of drugs, dyes, and other organic compounds.

Scientific Research Applications

Polymerization Catalysts and Polymer Properties

  • Electron-pair donors in polymerization : 1-Methyl-2-pyrrolidinone has been utilized as an efficient electron-pair donor in the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, demonstrating its role in polymerization processes (G. Pratap & J. P. Heller, 1992).

Coordination Chemistry and Metal Complexes

  • Lipophilic coordination compounds : The study on aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones reveals the potential applications of pyrrolidinone derivatives in developing metal coordination complexes (Zaihui Zhang, S. Rettig, & C. Orvig, 1991).

Organic Synthesis and Catalysis

  • Efficient Michael Addition catalysis : (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine showcases its efficiency as an organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes (K. Singh et al., 2013).

Materials Science

  • High-performance polymers : Research into pyridine-containing aromatic diamine monomers and their derived polyimides illustrates the impact of pyrrolidinone derivatives on the thermal, mechanical, and optical properties of high-performance polymers (Y. Guan et al., 2015).

Supramolecular Chemistry

  • Synthesis of Pyridine-Based Ligands : Utilizing 2,6-Bis(trimethyltin)pyridine as a central building block has opened new avenues in the synthesis of ligands for supramolecular chemistry, showcasing the versatility of pyrrolidinone derivatives in complex molecular construction (U. Schubert & C. Eschbaumer, 1999).

properties

IUPAC Name

1-(2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-5-2-3-6-10(9)12-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUWLKFKUUHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066953
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone, 1-(2-methylphenyl)-

CAS RN

24059-71-0
Record name 1-(2-Methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24059-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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